LY223982 - 117423-74-2

LY223982

Catalog Number: EVT-275018
CAS Number: 117423-74-2
Molecular Formula: C30H30O7
Molecular Weight: 502.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Leukotriene B4 (LTB4) is a dihydroxy fatty acid derived from the 5-lipoxygenase pathway of arachidonic acid metabolism and is an important mediator of the inflammatory process. The benzophenone dicarboxylic acid derivative LY223982 is a potent BLT1 receptor antagonist. It inhibits the specific binding of radiolabeled-LTB4 to isolated human neutrophils with an IC50 value of 13.2 nM. LY223982 inhibits the leukotriene B4 (LTB4)-induced aggregation of guinea pig and human neutrophils with IC50 values of 74 and 100 nM, respectively. However, concentrations of LY223982 up to 10 µM do not inhibit binding of LTB4 to human BLT1 or BLT2 expressed in CHO cells.
LY 223982 is a potent BLT1 receptor antagonist. It inhibits the specific binding of radiolabeled-LTB4 to isolated human neutrophils with an IC50 value of 13.2 nM. LY223982 inhibits the leukotriene B4 (LTB4)-induced aggregation of guinea pig and human neutrophils with IC50 values of 74 and 100 nM, respectively.

Leukotriene B4 (LTB4)

    Compound Description: Leukotriene B4 is a potent chemotactic agent that plays a crucial role in inflammation. It exerts its effects by binding to specific receptors, including the high-affinity LTB4 receptor, on the surface of various immune cells, such as neutrophils and macrophages. [, , , , , , , , ]

    Relevance: LTB4 is the endogenous agonist of the LTB4 receptor that LY223982 antagonizes. Understanding the structure and activity of LTB4 is essential to understanding the development and mechanism of action of LY223982 as a selective antagonist. [, , , , , , , , ]

[3H]CGS 23131 ([3H]LY223982)

    Compound Description: This is the tritiated form of LY223982, used as a radioligand in binding assays to characterize the LTB4 receptor. It allows for the quantification of receptor density and the determination of binding affinities of other ligands, including agonists and antagonists. []

    Relevance: This compound is a radiolabelled version of the target compound, LY223982, and is crucial for studying the binding properties of LY223982 to the LTB4 receptor. []

N-Formyl-L-methionyl-L-leucyl-L-phenylalanine (fMLP)

    Compound Description: fMLP is a potent chemotactic peptide that activates neutrophils and other immune cells by binding to specific formyl peptide receptors (FPRs). [, , ]

    Relevance: fMLP is often used as a reference compound in studies investigating the specificity of LY223982 for the LTB4 receptor. Unlike LY223982, fMLP primarily acts through FPRs and not the LTB4 receptor. This allows researchers to distinguish between LTB4-mediated effects and those induced by other chemotactic agents. [, , ]

    Compound Description: PAF is a potent phospholipid mediator that plays a role in inflammation and allergic reactions. It activates various immune cells, including neutrophils and platelets, through its specific receptor. [, ]

    Relevance: Similar to fMLP, PAF is used to assess the specificity of LY223982. PAF-induced neutrophil activation is not affected by LY223982, demonstrating the compound's selectivity for the LTB4 receptor. [, ]

20-OH-LTB4

    Compound Description: 20-OH-LTB4 is an omega-oxidation product of LTB4. It is generally considered a less potent chemoattractant compared to LTB4. [, ]

    Relevance: This metabolite of LTB4 provides insights into the structure-activity relationship of the LTB4 receptor. Its lower potency suggests that the terminal carbon region of LTB4 contributes to receptor binding affinity. [, ]

3(S)-hydroxy-LTB4

    Compound Description: 3(S)-hydroxy-LTB4 is a metabolite of LTB4 formed in the presence of ethanol. It retains significant biological activity, comparable to LTB4, in stimulating calcium mobilization and thromboxane release. []

    Relevance: The discovery of 3(S)-hydroxy-LTB4, which can be blocked by LY223982, indicates that modifications near the carboxyl group of LTB4 do not abolish its biological activity or binding to the LTB4 receptor. []

3(R)-hydroxy-LTB4

    Compound Description: 3(R)-hydroxy-LTB4 is the enantiomer of 3(S)-hydroxy-LTB4, also identified as a metabolite of LTB4. Like its counterpart, it exhibits biological activity, inducing calcium mobilization and thromboxane release. []

    Relevance: The activity of both 3(R)- and 3(S)-hydroxy-LTB4 suggests that the LTB4 receptor does not possess strict stereoselectivity at the 3-position. These metabolites further support the observation that the carboxyl region of LTB4 is less critical for its interaction with the receptor compared to other regions. []

LTB4-dimethylamide

    Compound Description: LTB4-dimethylamide is a synthetic derivative of LTB4 with modifications to its carboxyl group. It shows partial displacement of LTB4 binding to macrophage receptors. []

    Relevance: This compound provides further support that the carboxyl group of LTB4, while contributing to binding, is not the sole determinant of its interaction with the receptor. This finding further reinforces the structure-activity relationships observed with LY223982 and other LTB4 analogs. []

    Compound Description: LTB5 is a structurally similar leukotriene to LTB4, differing only in the position of a double bond within the lipid tail. []

    Relevance: The comparable potency of LTB5 and LTB4 in displacing [3H]LTB4 from the receptor suggests that the specific position of the double bond in the lipid tail might not be critical for receptor binding. []

    Compound Description: 5S-12S-diHETE is a stereoisomer of LTB4. Unlike LTB4, it does not induce an increase in cytosolic calcium levels in human monocytes. []

    Relevance: The inactivity of this stereoisomer highlights the importance of stereochemistry in the interaction of LTB4 with its receptor. This finding further emphasizes the specificity of LY223982 as an antagonist, as subtle changes in LTB4's structure can dramatically alter its biological activity. []

20-COOH LTB4

    Compound Description: 20-COOH LTB4 is a metabolite of LTB4 generated by the oxidation of the terminal omega-carbon. It is found to be inactive in stimulating calcium mobilization in human monocytes. []

    Relevance: The inactivity of 20-COOH LTB4, in contrast to the partial agonist activity of 20-OH LTB4, further suggests that modifications at the terminal carbon of LTB4 can significantly impact its interaction with the receptor. []

Other Benzophenone Dicarboxylic Acid Derivatives

    Compound Description: A series of structurally related benzophenone dicarboxylic acid derivatives were synthesized and evaluated for their ability to inhibit LTB4 binding to its receptor. These derivatives shared the core benzophenone dicarboxylic acid structure of LY223982 but differed in the length and composition of their lipophilic side chains. []

    Relevance: Studying this series of compounds was instrumental in elucidating the structure-activity relationship of LY223982. The length and composition of the lipophilic side chain significantly influenced the inhibitory potency of these compounds, with the n-decyl derivative and those containing terminal aromatic rings showing improved activity. Substitutions on the terminal aromatic ring, particularly with methoxy, methylsulfinyl, and methyl groups at the para position, further enhanced their activity. []

Classification

LY223982 is classified under small molecule antagonists. It is specifically designed to inhibit the activity of leukotriene B4, a potent inflammatory mediator that plays a critical role in chemotaxis and the recruitment of immune cells to sites of inflammation. By blocking the BLT1 receptor, LY223982 can influence various biological processes related to inflammation and immune response.

Synthesis Analysis

Methods and Technical Details

  • Formation of intermediates: Utilizing known reagents to construct the core structure.
  • Coupling reactions: Employing coupling agents to link different molecular fragments.
  • Purification: Techniques such as chromatography are employed to isolate and purify the final product.

The exact procedural details are proprietary and may vary among different research laboratories.

Molecular Structure Analysis

Structure and Data

The molecular structure of LY223982 features a complex arrangement that allows it to effectively bind to the BLT1 receptor. While specific structural data such as molecular formula or 3D conformation are not provided in the search results, compounds of this class typically exhibit:

  • Functional groups: That facilitate receptor binding and specificity.
  • Chiral centers: Which may influence biological activity.

The precise stereochemistry and molecular interactions would require advanced techniques such as X-ray crystallography or NMR spectroscopy for detailed elucidation.

Chemical Reactions Analysis

Reactions and Technical Details

LY223982 primarily functions as an antagonist in biochemical pathways involving leukotriene B4. Its mechanism involves blocking the receptor-mediated signaling pathways that lead to neutrophil activation and migration. Key reactions include:

  • Inhibition of leukotriene B4 binding: By occupying the BLT1 receptor, LY223982 prevents leukotriene B4 from initiating downstream signaling cascades.
  • Impact on cellular responses: Studies have shown that treatment with LY223982 significantly alters neutrophil behavior in response to chemotactic signals, demonstrating its efficacy in modulating inflammatory responses .
Mechanism of Action

Process and Data

The mechanism of action for LY223982 involves its role as a selective antagonist for the BLT1 receptor. Upon binding to this receptor, LY223982 inhibits the action of leukotriene B4, which is crucial for neutrophil chemotaxis. The process can be summarized as follows:

  1. Receptor Binding: LY223982 binds to BLT1, preventing leukotriene B4 from activating the receptor.
  2. Inhibition of Signaling Pathways: This blockade leads to decreased activation of intracellular signaling pathways associated with neutrophil migration and activation, such as PI3K-Akt signaling .
  3. Reduced Inflammatory Response: By inhibiting these pathways, LY223982 effectively dampens the inflammatory response mediated by neutrophils.
Physical and Chemical Properties Analysis

Physical and Chemical Properties

While specific physical properties such as melting point or solubility were not detailed in the search results, small molecule antagonists like LY223982 typically exhibit:

Chemical properties would include reactivity profiles that indicate how LY223982 interacts with biological molecules, particularly proteins involved in inflammation.

Applications

Scientific Uses

LY223982 has significant potential applications in scientific research, particularly in studies related to inflammation and immune responses. Its primary applications include:

  • Research on Inflammatory Diseases: Investigating its effects on conditions characterized by excessive inflammation, such as asthma or rheumatoid arthritis.
  • Neutrophil Behavior Studies: Understanding how modulation of leukotriene B4 signaling influences neutrophil migration and function .
  • Drug Development: Serving as a lead compound for developing new therapeutics targeting inflammatory pathways.
Introduction to LY223982 in Contemporary Chemical Research

Historical Context of Benzophenone Derivative Development

Benzophenone derivatives represent a structurally diverse class of organic compounds characterized by a diphenylketone core. Historically, these molecules evolved from naturally occurring pigments and secondary metabolites identified in botanical and fungal sources. For instance, mangrove-derived fungi such as Cytospora heveae produce antioxidative benzophenones like cytorhizophin J, highlighting their biological relevance in natural systems [9]. The synthetic exploration of benzophenones accelerated in the late 20th century, driven by their utility as photoinitiators in polymer chemistry. Innovations focused on modifying their electron-donor substituents (e.g., diphenylamine groups) to enhance absorption spectra and radical generation efficiency. Studies demonstrated that para- and meta-substituted derivatives exhibit red-shifted UV-Vis absorption and improved molar extinction coefficients, crucial for applications in visible-light photopolymerization [6]. This structural tunability established benzophenones as a versatile scaffold for functional materials, setting the stage for their application in medicinal chemistry, particularly in anti-inflammatory agent design.

Table 1: Key Benzophenone Derivatives and Their Applications

CompoundCore ModificationPrimary Application
EMK4,4′-Bis(diethylamino)Commercial photoinitiator
BPDP-DDonor-benzophenone-donor backboneVisible-light polymerization
Cytorhizophin JHydroxylated fungal metaboliteAntioxidant
LY223982Carboxyaryl substitutionLeukotriene B4 receptor inhibition

Position of LY223982 in NSAID Research Evolution

LY223982 (CGS23131; SKF107324) is a carboxyaryl-substituted benzophenone derivative that diverges from traditional nonsteroidal anti-inflammatory drug (NSAID) paradigms. Conventional NSAIDs, such as diclofenac and ibuprofen, exert effects via cyclooxygenase (COX) enzyme inhibition, thereby blocking prostaglandin synthesis [5] [8]. In contrast, LY223982 targets the leukotriene B4 (LTB4) pathway—a distinct inflammatory cascade involving neutrophil chemotaxis and activation. It acts as a potent, specific inhibitor of the LTB4 receptor, exhibiting an IC₅₀ of 13.2 nM against [³H]LTB4 binding [1]. This mechanism positions LY223982 as a strategic alternative to COX inhibitors, particularly in pathologies where leukotrienes drive inflammation, such as psoriasis, atherosclerosis, and chronic obstructive pulmonary disease.

Pharmacological studies reveal that LY223982 antagonizes LTB4-induced human neutrophil aggregation (IC₅₀: 100 nM) and inhibits transient leukopenia in rabbits (ED₅₀: 3 mg/kg) without agonist activity [1]. Its molecular structure—featuring a biaryl ketone core and extended hydrophobic side chains—optimizes interactions with the LTB4 receptor’s binding pocket. Notably, LY223982 exemplifies the shift toward "targeted" anti-inflammatory agents designed to mitigate gastrointestinal and cardiovascular risks associated with nonselective COX inhibition [2] [8].

Table 2: Mechanistic and Pharmacological Profile of LY223982

ParameterValueExperimental Context
LTB4 Binding IC₅₀13.2 nM[³H]LTB4 competition assay
Neutrophil Aggregation IC₅₀100 nMHuman neutrophils in vitro
Anti-leukopenia ED₅₀3 mg/kgRabbit model (LTB4-induced)
Molecular Weight502.56 g/molC₃₀H₃₀O₇
SelectivityNo activity against FMLPSpecific to LTB4 pathway

Knowledge Gaps in Carboxyaryl-Substituted Anti-Inflammatory Agents

Despite its promising mechanistic profile, LY223982 underscores unresolved questions in carboxyaryl-substituted anti-inflammatory agents:

  • Structure-Activity Relationship (SAR) Complexity: While LY223982’s benzophenone scaffold is established, the precise role of its carboxyaryl moiety in receptor binding kinetics remains ambiguous. Fragment-based crystallographic studies of analogous proteins suggest that hydrophobic pockets (e.g., HP2 in LC3/GABARAP) preferentially bind aromatic fragments [3]. However, no high-resolution structural data exists for LY223982 bound to the LTB4 receptor, hindering rational optimization of its carboxyaryl group for enhanced affinity or selectivity.

  • Metabolic Stability and Delivery: Current data lack comprehensive profiles of LY223982’s pharmacokinetics, including metabolic degradation pathways and oral bioavailability. Benzophenones generally exhibit low water solubility, necessitating formulation innovations like nano-crystallization—a technique successfully applied to diclofenac to improve dissolution rates and systemic absorption [2]. Whether similar strategies benefit LY223982 is unexplored.

  • Cellular Target Engagement Validation: Although LY223982 demonstrates efficacy in isolated neutrophil assays, its target engagement in complex inflammatory milieus is unverified. Biophysical methods (e.g., isothermal titration calorimetry or fluorescence polarization) used to validate related compounds failed to detect binding for several reported LC3 ligands [3]. Applying these techniques to LY223982 would confirm direct receptor interactions and exclude off-target effects.

  • Therapeutic Translation Gaps: LY223982’s efficacy is documented in acute models (e.g., LTB4-induced leukopenia), but data on chronic inflammatory or autoimmune models are absent. This contrasts with advanced NSAID derivatives like SoluMatrix diclofenac, which underwent rigorous testing in osteoarthritis and rheumatoid arthritis [2]. Bridging this gap requires longitudinal studies evaluating long-term efficacy and receptor adaptation.

Table 3: Critical Research Gaps and Proposed Approaches

Knowledge GapPriorityRecommended Approach
SAR of carboxyaryl moietyHighX-ray crystallography/molecular docking
Metabolic stabilityMediumLC-MS metabolite profiling
Target engagement in vivoHighBiophysical binding assays
Chronic inflammation efficacyMediumMurine collagen-induced arthritis model

Concluding Remarks

Properties

CAS Number

117423-74-2

Product Name

LY223982

IUPAC Name

3-[3-(2-carboxyethyl)-4-[(E)-6-(4-methoxyphenyl)hex-5-enoxy]benzoyl]benzoic acid

Molecular Formula

C30H30O7

Molecular Weight

502.6 g/mol

InChI

InChI=1S/C30H30O7/c1-36-26-14-10-21(11-15-26)7-4-2-3-5-18-37-27-16-12-24(19-22(27)13-17-28(31)32)29(33)23-8-6-9-25(20-23)30(34)35/h4,6-12,14-16,19-20H,2-3,5,13,17-18H2,1H3,(H,31,32)(H,34,35)/b7-4+

InChI Key

SYZSSLLFRVDRHL-QPJJXVBHSA-N

SMILES

COC1=CC=C(C=C1)C=CCCCCOC2=C(C=C(C=C2)C(=O)C3=CC(=CC=C3)C(=O)O)CCC(=O)O

Solubility

Soluble in DMSO

Synonyms

5-(3-carboxybenzoyl)-2-((6-(4-methoxyphenyl)-5-hexenyl)oxy)benzenepropanoic acid
CGS 23131
LY 223982
LY 233978 disodium salt
LY-223982
SK and F 107324
SK and F-107324
SKF 107324

Canonical SMILES

COC1=CC=C(C=C1)C=CCCCCOC2=C(C=C(C=C2)C(=O)C3=CC(=CC=C3)C(=O)O)CCC(=O)O

Isomeric SMILES

COC1=CC=C(C=C1)/C=C/CCCCOC2=C(C=C(C=C2)C(=O)C3=CC(=CC=C3)C(=O)O)CCC(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.